molecular formula C14H10ClFO B3023710 2-Chloro-3'-fluoro-4'-methylbenzophenone CAS No. 951886-15-0

2-Chloro-3'-fluoro-4'-methylbenzophenone

Cat. No.: B3023710
CAS No.: 951886-15-0
M. Wt: 248.68 g/mol
InChI Key: DOSHNXMJRCHRPJ-UHFFFAOYSA-N
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Description

2-Chloro-3'-fluoro-4'-methylbenzophenone is a substituted benzophenone derivative of interest in organic chemistry and pharmaceutical research. Benzophenones serve as key synthetic intermediates, particularly in the construction of more complex molecules. The specific arrangement of chloro, fluoro, and methyl substituents on its aromatic rings can influence its electronic properties and reactivity, making it a potential precursor in nucleophilic substitution and metal-catalyzed cross-coupling reactions. This compound is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. For specific applications and handling information, please consult the product's safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(3-fluoro-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSHNXMJRCHRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229599
Record name (2-Chlorophenyl)(3-fluoro-4-methylphenyl)methanone
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Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-15-0
Record name (2-Chlorophenyl)(3-fluoro-4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-15-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(3-fluoro-4-methylphenyl)methanone
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Chemical Reactivity and Reaction Mechanisms of Substituted Benzophenones

Mechanistic Investigations of Carbonyl Group Transformations

The carbonyl group is the central functional moiety in benzophenones, and its transformations, particularly under photochemical conditions, have been extensively studied. The presence of chloro, fluoro, and methyl substituents in 2-Chloro-3'-fluoro-4'-methylbenzophenone influences the energy of its excited states and the stability of radical intermediates.

Radical Coupling Pathways in Photoreduction Processes

Upon absorption of ultraviolet light, benzophenones are promoted to an excited singlet state (S1), which rapidly undergoes intersystem crossing to a more stable triplet state (T1). This triplet state exhibits diradical character and can abstract a hydrogen atom from a suitable donor, such as an alcohol, to form a ketyl radical. In the case of this compound, this process would yield the corresponding ketyl radical.

The stability of this ketyl radical is influenced by the substituents on the aromatic rings. The 2-chloro group on one ring acts as an electron-withdrawing group through induction, which can influence the spin density distribution in the radical. On the other ring, the 3'-fluoro group is also inductively electron-withdrawing, while the 4'-methyl group is electron-donating through hyperconjugation. These competing electronic effects modulate the stability of the ketyl radical intermediate.

Once formed, two of these ketyl radicals can dimerize in a coupling reaction to form a pinacol (B44631). This photoreduction process is a hallmark of benzophenone (B1666685) chemistry. The specific substitution pattern of this compound will affect the rate of hydrogen abstraction and the subsequent dimerization.

Table 1: Postulated Intermediates in the Photoreduction of this compound
IntermediateStructureDescription
Triplet State(C₆H₄Cl)C=O(C₆H₃(F)(CH₃)) (T1)Photoexcited diradical species that initiates hydrogen abstraction.
Ketyl Radical(C₆H₄Cl)C(•)OH(C₆H₃(F)(CH₃))Formed after hydrogen abstraction from a donor molecule.
Pinacol Product((C₆H₄Cl)(C₆H₃(F)(CH₃))COH)₂Dimerization product of two ketyl radicals.

Electron Transfer Mechanisms in Benzophenone Reactivity

The excited triplet state of benzophenones can also participate in electron transfer reactions. Whether the benzophenone acts as an electron acceptor or donor depends on the reaction partner and the electronic nature of its substituents. Computational studies on substituted benzophenones have shown a linear relationship between the reduction potentials and the calculated LUMO energies. researchgate.net

For this compound, the electron-withdrawing chloro and fluoro groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor compared to unsubstituted benzophenone. Conversely, the electron-donating methyl group will slightly raise the LUMO energy. The net effect of these substituents will determine the precise reduction potential of the molecule.

In the presence of a suitable electron donor, the photoexcited this compound can accept an electron to form a radical anion. This species is a key intermediate in various chemical transformations. The rate of such electron transfer processes is governed by the driving force of the reaction, which is related to the redox potentials of the donor and the excited benzophenone.

Aromatic Substitution and Functionalization Reactions on Benzophenone Rings

The two aromatic rings of this compound are susceptible to substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns in Halogenated and Alkylated Systems

In electrophilic aromatic substitution, the reactivity of the benzene (B151609) ring is influenced by the electronic properties of its substituents. Electron-donating groups activate the ring towards electrophilic attack and are typically ortho, para-directing. Electron-withdrawing groups deactivate the ring and are generally meta-directing, with the exception of halogens which are deactivating but ortho, para-directing. minia.edu.egwikipedia.orglibretexts.orglibretexts.org

For this compound, we must consider the two rings separately:

The 2-chlorophenyl ring: The chloro group is a deactivating, ortho, para-director. The carbonyl group is a strong deactivating, meta-director. Therefore, electrophilic attack on this ring will be significantly disfavored. If it were to occur, the directing effects would be complex and likely lead to a mixture of products.

The 3'-fluoro-4'-methylphenyl ring: The 4'-methyl group is an activating, ortho, para-director. The 3'-fluoro group is a deactivating, ortho, para-director. The combined effect would be activation of the ring relative to the 2-chlorophenyl ring. The primary directing influence would be the methyl group, suggesting that electrophilic substitution would preferentially occur at the positions ortho to the methyl group (C2' and C6'). Steric hindrance from the adjacent carbonyl group might influence the ratio of these isomers.

Table 2: Predicted Regioselectivity of Electrophilic Nitration on this compound
RingMajor Product(s)Rationale
2-chlorophenylReaction is highly disfavoredBoth chloro and carbonyl groups are deactivating.
3'-fluoro-4'-methylphenylSubstitution at C2' and C6'The activating methyl group is the dominant directing group.

Nucleophilic Substitution at Aryl Halide Centers

Nucleophilic aromatic substitution (SNAAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In this compound, both aryl rings bear a halogen.

The 2-chlorophenyl ring: The chloro group is ortho to the strongly electron-withdrawing carbonyl group. This arrangement activates the C-Cl bond towards nucleophilic attack. A nucleophile can attack the carbon bearing the chlorine, and the resulting negative charge can be delocalized onto the carbonyl oxygen, stabilizing the Meisenheimer intermediate.

The 3'-fluoro-4'-methylphenyl ring: The fluoro group is meta to the carbonyl group. In this position, the carbonyl group cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. Therefore, the C-F bond is significantly less activated towards nucleophilic substitution.

Generally, in nucleophilic aromatic substitution, the C-F bond is more reactive than the C-Cl bond because the highly electronegative fluorine atom strongly polarizes the carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comstackexchange.com However, the lack of resonance stabilization from the carbonyl group for the fluoro-substituted ring in this specific molecule makes the C-Cl bond the more likely site for nucleophilic aromatic substitution.

Cross-Coupling Reactions at Substituted Aryl Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-chloro substituent of this compound can serve as a handle for such transformations.

Common cross-coupling reactions include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. In these reactions, a palladium catalyst facilitates the coupling of an aryl halide with an organoboron reagent (Suzuki), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig).

The reactivity of the C-Cl bond in this compound in these reactions would be influenced by the steric hindrance from the adjacent carbonyl group and the electronic effects of the substituents. While aryl chlorides are generally less reactive than aryl bromides or iodides, modern catalyst systems with bulky, electron-rich phosphine (B1218219) ligands have enabled the efficient coupling of these substrates.

It is expected that this compound could undergo these cross-coupling reactions at the C-Cl position to generate a variety of derivatives with new carbon-carbon or carbon-nitrogen bonds. The C-F bond is generally unreactive under these conditions.

Table 3: Potential Cross-Coupling Reactions of this compound
ReactionCoupling PartnerPotential Product
Suzuki CouplingArylboronic acid2-(Aryl)-3'-fluoro-4'-methylbenzophenone
Sonogashira CouplingTerminal alkyne2-(Alkynyl)-3'-fluoro-4'-methylbenzophenone
Buchwald-Hartwig AminationPrimary or secondary amine2-(Amino)-3'-fluoro-4'-methylbenzophenone

Palladium-Catalyzed Coupling Reactions for Benzophenone Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For "this compound," the aryl chloride bond is the primary site for such transformations. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine ligands, have enabled their efficient use in a range of coupling reactions. organic-chemistry.org

Several key palladium-catalyzed reactions are relevant to the derivatization of this benzophenone:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used to form new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzophenone scaffold.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This is a highly effective method for the synthesis of aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.org This transformation is a cornerstone of modern synthetic chemistry for the preparation of arylamines.

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. The electronic and steric effects of the fluoro and methyl substituents on the second aromatic ring can also influence the reaction kinetics.

Below is a representative table of conditions for palladium-catalyzed coupling reactions of aryl chlorides, which would be applicable to "this compound."

Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions of Aryl Chlorides

Reaction Type Coupling Partner Typical Catalyst Typical Ligand Typical Base Typical Solvent
Suzuki-Miyaura Arylboronic acid Pd(OAc)₂ or Pd₂(dba)₃ SPhos, XPhos, or RuPhos K₃PO₄ or Cs₂CO₃ Toluene (B28343) or Dioxane
Sonogashira Terminal alkyne Pd(PPh₃)₂Cl₂ PPh₃ Et₃N or piperidine (B6355638) THF or DMF

Other Significant Chemical Transformations

Beyond palladium-catalyzed reactions, the benzophenone moiety itself is susceptible to other important chemical transformations, primarily involving the carbonyl group.

Oxidation and Reduction Chemistry of the Benzophenone Moiety

The carbonyl group of "this compound" is a key site for reduction reactions. The oxidation of the ketone is less common as it is already in a relatively high oxidation state.

Reduction of the Carbonyl Group:

The reduction of the benzophenone core can lead to two main types of products: secondary alcohols (benzhydrols) or pinacols, depending on the reaction conditions and the reducing agent employed.

Formation of Benzhydrols: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and proceed under mild conditions. The resulting product would be (2-chloro-phenyl)-(3'-fluoro-4'-methyl-phenyl)methanol.

Photochemical Pinacol Coupling: In the presence of a hydrogen donor, such as isopropanol, and upon irradiation with UV light, benzophenones can undergo a photochemical reduction to form a pinacol. oregonstate.edu This reaction proceeds via a radical mechanism where the excited state of the benzophenone abstracts a hydrogen atom from the alcohol, leading to the formation of a ketyl radical. Two of these radicals then dimerize to form the pinacol.

The table below summarizes typical conditions for the reduction of substituted benzophenones.

Table 2: Typical Conditions for the Reduction of Substituted Benzophenones

Reaction Type Product Type Reagents/Conditions Typical Solvent
Chemical Reduction Secondary Alcohol (Benzhydrol) NaBH₄ or LiAlH₄ Methanol or Ethanol (B145695) (for NaBH₄), THF or Et₂O (for LiAlH₄)

Advanced Spectroscopic Characterization of 2 Chloro 3 Fluoro 4 Methylbenzophenone

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and characterizing the molecular vibrations of a compound. For 2-Chloro-3'-fluoro-4'-methylbenzophenone, these techniques would provide a detailed fingerprint of its molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber, with specific peaks corresponding to the vibrations of different functional groups.

A hypothetical FT-IR analysis of this compound would be expected to show characteristic absorption bands for its key functional groups. The carbonyl (C=O) stretching vibration of the benzophenone (B1666685) core would be a prominent feature, typically appearing in the range of 1650-1680 cm⁻¹. The exact position of this peak would be influenced by the electronic effects of the chloro, fluoro, and methyl substituents on the aromatic rings.

Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ range. The methyl group would exhibit characteristic C-H stretching and bending vibrations.

Hypothetical FT-IR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Methyl C-H Stretch ~2950
Carbonyl (C=O) Stretch 1650-1680
Aromatic C=C Stretch 1400-1600
C-F Stretch 1000-1300

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In an FT-Raman spectrum of this compound, the aromatic ring vibrations would be expected to be strong. The symmetric C=C stretching modes of the phenyl rings would be particularly prominent. The C=O stretching vibration would also be observable, though its intensity can vary. Vibrations involving the C-Cl and C-F bonds would also be present.

Interpretation of Vibrational Modes and Potential Energy Distributions

A complete vibrational analysis would involve the assignment of each observed peak in the FT-IR and FT-Raman spectra to a specific vibrational mode of the molecule. This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies and their corresponding motions.

A Potential Energy Distribution (PED) analysis would further dissect each vibrational mode, quantifying the contribution of different internal coordinates (bond stretching, angle bending, etc.) to that specific vibration. This provides a more detailed understanding of the coupling between different molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional (¹H, ¹³C) NMR Studies for Proton and Carbon Environments

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum would be complex, with signals for the protons on the two substituted phenyl rings. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group. The methyl group itself would appear as a singlet in the upfield region of the spectrum. Spin-spin coupling between adjacent protons would lead to splitting of the signals, providing further structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon would be the most downfield signal, typically in the range of 190-200 ppm. The chemical shifts of the aromatic carbons would be affected by the substituents, with carbons attached to electronegative atoms (Cl and F) showing characteristic shifts. The methyl carbon would appear at the most upfield position.

Hypothetical ¹H and ¹³C NMR Data for this compound

Nucleus Expected Chemical Shift (ppm)
¹H (Aromatic) 7.0 - 8.0
¹H (Methyl) ~2.4
¹³C (Carbonyl) 190 - 200
¹³C (Aromatic) 110 - 140

Two-Dimensional (2D) NMR Techniques for Complex Isomer Differentiation

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning all the proton and carbon signals, especially in the crowded aromatic region.

COSY: A COSY spectrum would reveal which protons are spin-coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

HSQC: An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing key information for piecing together the entire molecular structure and differentiating between possible isomers.

Electronic Spectroscopy: UV-Visible Absorption and Emission Studies

Electronic spectroscopy, particularly UV-Visible absorption, is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. In benzophenones, the primary chromophore is the benzoyl group, which consists of a carbonyl group conjugated with two phenyl rings.

The electronic absorption spectrum of benzophenone and its derivatives is typically characterized by two main types of electronic transitions: n-π* (n to pi star) and π-π* (pi to pi star) transitions. libretexts.org

π-π Transitions: These are high-intensity absorptions that arise from the promotion of an electron from a π bonding orbital to a π antibonding orbital. In benzophenones, these transitions are typically observed as a strong, broad band in the region of 240–300 nm. aip.org This transition involves the entire conjugated system of the phenyl rings and the carbonyl group. mdpi.com

n-π Transitions: This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π antibonding orbital of the carbonyl group. libretexts.org This is a lower-energy transition compared to π-π*, resulting in a weak absorption band at a longer wavelength, typically in the 320–370 nm range for benzophenone. aip.org This transition is formally forbidden by symmetry rules, which accounts for its low intensity. acs.orgnih.gov

The substitution pattern on this compound influences the energies of these transitions. The chloro, fluoro, and methyl groups are auxochromes that can modify the absorption wavelength (λmax) and intensity (molar absorptivity, ε). The ortho-chloro substituent on one ring and the fluoro and methyl groups on the other ring will perturb the electronic energy levels of the parent benzophenone molecule, leading to shifts in the absorption maxima of both the n-π* and π-π* bands.

Transition TypeTypical λmax Range (Benzophenone)Relative IntensityDescription
π-π 240 - 300 nmStrongElectron promotion from a π bonding orbital to a π antibonding orbital.
n-π 320 - 370 nmWeakElectron promotion from a non-bonding orbital on the carbonyl oxygen to a π antibonding orbital.

The polarity of the solvent can significantly affect the UV-Visible absorption spectrum of benzophenones, a phenomenon known as solvatochromism. The n-π* and π-π* transitions exhibit different behaviors as solvent polarity changes. missouri.edu

Hypsochromic Shift (Blue Shift) of n-π Transitions: In polar, protic solvents like ethanol (B145695) or water, the lone pair electrons on the carbonyl oxygen can form hydrogen bonds with solvent molecules. mdpi.com This stabilizes the ground state more than the excited state, increasing the energy gap for the n-π transition. aip.orgnih.gov Consequently, the absorption maximum shifts to a shorter wavelength (a blue shift). mdpi.com

Bathochromic Shift (Red Shift) of π-π Transitions: The π excited state is generally more polar than the ground state. Polar solvents will stabilize this excited state more than the ground state, thus decreasing the energy gap for the transition. This results in the absorption maximum shifting to a longer wavelength (a red shift). aip.orgmissouri.edu

For this compound, one would expect to observe these characteristic shifts. Changing from a nonpolar solvent like hexane (B92381) to a polar solvent like ethanol would likely cause the weak band at longer wavelengths to shift towards the blue, while the strong, intense band at shorter wavelengths would shift towards the red. mdpi.commissouri.edu

SolventPolarityEffect on n-π* TransitionEffect on π-π* Transition
Hexane NonpolarReference λmaxReference λmax
Ethanol Polar, ProticHypsochromic Shift (Blue Shift)Bathochromic Shift (Red Shift)
Water Highly Polar, ProticStrong Hypsochromic ShiftStrong Bathochromic Shift

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (C₁₄H₁₀ClFO), the exact mass can be calculated for high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

The calculated monoisotopic mass of C₁₄H₁₀ClFO is 248.0458 Da. In a typical mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at this m/z value. A key feature for chlorine-containing compounds is the presence of an isotopic peak at M+2, corresponding to the ³⁷Cl isotope. docbrown.info The relative abundance of the M and M+2 peaks is approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, the primary fragmentation would likely occur via cleavage of the bonds adjacent to the carbonyl group (α-cleavage), which are the weakest bonds.

Plausible fragmentation pathways include:

Loss of the 2-chlorophenyl radical to form the 3-fluoro-4-methylbenzoyl cation.

Loss of the 3-fluoro-4-methylphenyl radical to form the 2-chlorobenzoyl cation.

Subsequent loss of a carbon monoxide (CO) molecule from the acylium ions.

Ion FormulaProposed Fragment StructureCalculated m/z
[C₁₄H₁₀ClFO]⁺˙ Molecular Ion248.05
[C₈H₆FO]⁺ 3-Fluoro-4-methylbenzoyl cation137.04
[C₇H₄ClO]⁺ 2-Chlorobenzoyl cation139.00
[C₇H₄Cl]⁺ 2-Chlorophenyl cation111.00
[C₇H₆F]⁺ 3-Fluoro-4-methylphenyl cation109.05

X-ray Diffraction for Solid-State Structural Determination

A key structural feature of benzophenones is the conformation of the two phenyl rings relative to the central carbonyl group. Due to steric hindrance between the ortho-hydrogens (or other substituents), the rings are typically twisted out of the plane of the carbonyl group. nih.goviucr.org The degree of this twist is described by the dihedral angles.

In this compound, the chlorine atom at the ortho-position of one ring introduces significant steric bulk. This is expected to result in a large dihedral angle for this ring, forcing it to be substantially twisted relative to the C-C(O)-C plane. nih.govresearchgate.net The 3'-fluoro-4'-methylphenyl ring would also be twisted, but likely to a different extent. These conformational details, along with intermolecular interactions such as C-H···O, C-H···F, or π-π stacking interactions that dictate the crystal packing, would be fully elucidated by an X-ray crystal structure analysis. researchgate.net

The table below shows representative crystallographic data for a related substituted benzophenone, 3-Chloro-4-hydroxy-4′-methylbenzophenone, to illustrate the type of information obtained from such an analysis. researchgate.net

ParameterExample Value (3-Chloro-4-hydroxy-4′-methylbenzophenone)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.3731 (3)
b (Å) 22.3484 (10)
c (Å) 7.2709 (3)
β (°) 115.630 (2)
Volume (ų) 1080.78 (8)
Dihedral Angle between rings (°) 54.70 (4)

Computational Analysis of this compound Remains a Niche Area of Research

Despite the growing interest in computational chemistry for elucidating the properties of novel organic compounds, a comprehensive theoretical investigation of this compound is not yet publicly available in scientific literature. While extensive research exists for various substituted benzophenones, this specific isomer has not been the subject of detailed computational studies according to accessible research databases and scholarly articles.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting molecular structure, vibrational spectra, electronic properties, and reactivity. However, the application of these methods to this compound has not been documented in published research.

Therefore, it is not possible to provide a detailed article with specific data tables and in-depth research findings on the following topics for this compound:

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluoro 4 Methylbenzophenone

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Simulation of UV-Visible Spectra and Analysis of Electronic Transitions

Future computational studies on this specific compound would be necessary to generate the data required to populate these areas of inquiry. Such research would provide valuable insights into the structure-property relationships of halogenated and methylated benzophenone (B1666685) derivatives.

Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This approach allows for the quantitative assessment of electron density sharing between filled "donor" orbitals and empty "acceptor" orbitals, which is key to understanding charge delocalization and molecular stability. uni-muenchen.detaylorandfrancis.com

The primary interactions quantified by NBO analysis are hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding (σ or π) or non-bonding (n) orbital to an adjacent empty anti-bonding (σ* or π*) orbital. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2), which is directly proportional to the extent of delocalization. researchgate.netwisc.edu

For 2-Chloro-3'-fluoro-4'-methylbenzophenone, several key intramolecular interactions would be expected:

π-conjugation: The π-systems of the two phenyl rings and the carbonyl group (C=O) are conjugated. NBO analysis would reveal significant π → π* interactions, indicating electron delocalization across the molecular backbone. This delocalization is a primary factor in the stability of benzophenone derivatives. scialert.net

Hyperconjugation involving substituents:

The chlorine (-Cl) and fluorine (-F) atoms are electronegative and thus exhibit a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs (n) that can be donated to the aromatic π-system through a resonance effect (+M). NBO analysis would quantify these competing effects by showing n → π* interactions from the halogen lone pairs to the phenyl ring's anti-bonding orbitals. Typically for halogens, the inductive effect dominates, leading to a net withdrawal of electron density.

Intramolecular charge transfer: The substituents modulate the electron density distribution across the molecule. The electron-withdrawing chloro and fluoro groups, and the electron-donating methyl group, in concert with the electron-withdrawing carbonyl group, create a complex pattern of charge distribution. NBO analysis provides natural population analysis (NPA) charges on each atom, offering a quantitative picture of this charge distribution.

An illustrative NBO analysis for the most significant donor-acceptor interactions in this compound is presented in Table 1.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C1'-C2')π(C3'-C4')20.5π-conjugation in fluoro-methyl-phenyl ring
π(C1-C2)π(C=O)15.2π-conjugation with carbonyl group
n(Cl)π(C1-C2)5.8Lone pair donation from Chlorine
n(F)π(C2'-C3')4.5Lone pair donation from Fluorine
σ(C-H) of CH₃π*(C3'-C4')2.1Hyperconjugation from methyl group

This is an interactive data table. You can sort the columns by clicking on the headers.

Theoretical Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES). This involves identifying reactants, products, intermediates, and, crucially, transition states.

A well-studied transformation of benzophenones is their photoreduction, which typically proceeds via the excitation of the benzophenone to its triplet state, followed by hydrogen atom abstraction from a suitable donor (e.g., an alcohol). researchgate.nethilarispublisher.combgsu.edu The reaction mechanism can be computationally modeled to determine the energy profile, including the activation energies for each step.

For this compound, the photoreduction mechanism would likely follow these general steps:

Photoexcitation: Absorption of UV light promotes the molecule from the ground state (S₀) to an excited singlet state (S₁), which then undergoes efficient intersystem crossing to the triplet state (T₁).

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a solvent or another hydrogen donor, forming a ketyl radical. This is often the rate-determining step.

Dimerization: Two ketyl radicals can then combine to form a pinacol (B44631) product.

The substituents on the phenyl rings will influence the reaction's energy landscape. The electron-withdrawing nature of the chloro and fluoro groups is expected to increase the electrophilicity of the carbonyl oxygen in the triplet state, potentially lowering the activation energy for hydrogen abstraction. nih.gov Conversely, the electron-donating methyl group might have an opposing, albeit smaller, effect.

Transition state theory allows for the calculation of the geometry and energy of the transition state, which is the highest point on the minimum energy path between reactants and products. The energy difference between the reactants and the transition state is the activation energy (ΔE‡).

A hypothetical energy profile for the hydrogen abstraction step in the photoreduction of this compound is presented in Table 2.

SpeciesRelative Energy (kcal/mol)Key Geometric Parameter
Reactants (T₁ Benzophenone + H-donor)0.0-
Transition State12.5Partially formed O-H bond, partially broken donor-H bond
Products (Ketyl Radical + Donor Radical)-5.0Formed O-H bond

This is an interactive data table. You can sort the columns by clicking on the headers.

Research on Derivatives and Analogues of 2 Chloro 3 Fluoro 4 Methylbenzophenone

Design and Synthesis of Novel Substituted Benzophenones for Chemical Research

The synthesis of novel substituted benzophenones is a cornerstone of developing new molecules for chemical research. The structural versatility of the benzophenone (B1666685) core allows for the introduction of a wide array of functional groups, enabling the fine-tuning of its chemical and physical properties.

One of the most common and direct methods for synthesizing substituted benzophenones is the Friedel-Crafts acylation . smolecule.com This reaction typically involves the acylation of an aromatic compound with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. For a compound like 2-Chloro-3'-fluoro-4'-methylbenzophenone, the synthesis would likely involve the reaction between 2-chlorobenzoyl chloride and 3-fluoro-4-methyltoluene. smolecule.com

Alternative synthetic strategies are also employed to create diverse benzophenone derivatives. The Fries rearrangement of phenyl benzoates can be used to synthesize hydroxybenzophenones, which can then be further modified. nih.govnih.gov Other methods include the benzoylation of phenols and multi-step syntheses that build the benzophenone scaffold through coupling reactions followed by oxidation. nih.govnih.gov Researchers often design these synthetic routes to produce a series of related compounds, or a "library," which can then be screened for desired properties or activities in various applications. nih.gov

Table 1: Synthetic Methods for Substituted Benzophenones

Method Description Starting Materials Example Catalyst/Reagents
Friedel-Crafts Acylation An aromatic ring is acylated with an acyl halide or anhydride (B1165640). Substituted Toluene (B28343) + Substituted Benzoyl Chloride AlCl₃ (Lewis Acid)
Fries Rearrangement A phenyl ester is rearranged to a hydroxy aryl ketone. Substituted Phenyl Benzoate AlCl₃ (Lewis Acid), Heat
Benzoylation & Rearrangement Benzoylation of a phenol (B47542) followed by rearrangement. o-cresol + Benzoyl Chloride NaOH, then AlCl₃

| Oxidation of Diphenylmethanes | The methylene (B1212753) bridge of a diphenylmethane (B89790) is oxidized to a carbonyl. | Substituted Diphenylmethane | Oxidizing agents (e.g., CrO₃) |

Exploration of Halogenation and Alkylation Effects on Reactivity and Electronic Properties

The introduction of halogen and alkyl substituents onto the benzophenone scaffold profoundly influences the molecule's reactivity and electronic characteristics. These effects are critical for tailoring the compound for specific applications.

Alkylation Effects (Methyl group): Alkyl groups, such as the methyl group in this compound, are generally considered electron-donating. They exert a positive inductive effect (+I) and can also donate electron density through hyperconjugation. This electron-donating nature increases the electron density of the aromatic ring to which it is attached, which can influence the ring's reactivity in electrophilic aromatic substitution reactions. The position of the methyl group is also crucial; studies on other benzophenone derivatives have shown that methyl substituents at certain positions can be key to achieving specific biological activities. nih.gov

The combination of electron-withdrawing halogens and an electron-donating alkyl group in this compound creates a complex electronic environment. This substitution pattern leads to a unique distribution of electron density across the molecule, affecting its spectroscopic properties, its potential as a photoinitiator, and its interactions with other molecules. researchgate.net

Table 2: Influence of Substituents on Benzophenone Properties

Substituent Type Example Primary Electronic Effect Impact on Reactivity
Halogen Chloro (-Cl), Fluoro (-F) Strong Inductive Withdrawal (-I) Increases carbonyl electrophilicity; directs further substitution.

| Alkyl | Methyl (-CH₃) | Inductive Donation (+I) | Increases electron density of the attached ring; can enhance reactivity towards electrophiles. |

Development of Benzophenone-Based Scaffolds for Diverse Academic Chemical Applications

The benzophenone core is considered a "ubiquitous scaffold" in chemistry, particularly in the development of molecules with specific functions. nih.govnih.govresearchgate.net Its rigid structure and the ease with which its two phenyl rings can be functionalized make it an ideal starting point for building a vast range of derivatives for academic and industrial research.

In Medicinal Chemistry: The benzophenone scaffold is a privileged structure found in numerous natural products and synthetic molecules with a wide spectrum of biological activities. nih.govrsc.org Researchers have developed benzophenone derivatives as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govrsc.org For example, different substitution patterns on the benzophenone rings have led to the identification of potent inhibitors of enzymes like TNF-α and IL-6, as well as non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov The ability to systematically modify the scaffold allows for detailed structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of potential drug candidates.

In Materials Science and Photochemistry: Beyond medicine, benzophenone-based scaffolds are crucial in materials science. Due to their photochemical properties, benzophenones are widely used as photoinitiators in polymerization reactions. rsc.org When exposed to UV light, the benzophenone moiety can abstract a hydrogen atom from another molecule, generating a radical that initiates a polymerization chain reaction. This property is exploited in applications such as 3D printing and the curing of coatings and inks. rsc.org Researchers are designing novel benzophenone derivatives with enhanced light absorption properties and greater efficiency to work with modern light sources like LEDs. rsc.org

The development of these scaffolds involves creating hybrid molecules where the benzophenone unit is linked to other chemical moieties, such as piperidine (B6355638) analogues or thiazole (B1198619) groups, to create conjugates with novel properties and functions. nih.govmdpi.com This modular approach underscores the importance of the benzophenone framework as a versatile platform for chemical innovation.

Table 3: Applications of Benzophenone-Based Scaffolds in Research

Application Area Research Focus Example of Derivative Class
Medicinal Chemistry Development of therapeutic agents. Benzophenone-benzimidazole analogues, piperidine conjugates. nih.gov
Photochemistry Design of photoinitiators for polymerization. Benzophenone-triphenylamine and benzophenone-carbazole hybrids. rsc.org
Antiviral Research Discovery of viral replication inhibitors. Non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

| Anti-inflammatory Research | Creation of novel anti-inflammatory compounds. | Benzoate-substituted benzophenones, thiazole derivatives. nih.govmdpi.com |


Emerging Academic Research Areas and Applications in Materials Science and Photochemistry

Benzophenones as Photoinitiators in Fundamental Photochemical Investigations

Benzophenone (B1666685) and its derivatives are renowned for their photochemical activity, serving as a cornerstone in the study of light-induced chemical reactions. They are particularly valued as Type II photoinitiators, which, upon excitation by UV light, initiate polymerization not by direct fragmentation, but by abstracting a hydrogen atom from a synergist molecule (a co-initiator), typically an amine or a thiol. This process generates reactive radicals that can initiate the polymerization of monomers.

The fundamental photochemical process that underpins the utility of benzophenones as photoinitiators is photoreduction. Upon absorption of a photon, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), it rapidly transitions to the more stable triplet state (T₁). bgsu.edu The triplet state has a biradical-like character and is a powerful hydrogen atom abstractor.

In the presence of a hydrogen donor (RH), the triplet benzophenone abstracts a hydrogen atom to form a ketyl radical and a radical derived from the donor (R•). astm.org

General Mechanism of Benzophenone Photoreduction:

Photoexcitation: BP + hν → ¹BP*

Intersystem Crossing: ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + RH → BPH• + R•

Initiation of Polymerization: R• + Monomer → Polymer Chain

The specific substituents on the benzophenone ring, such as the chloro, fluoro, and methyl groups in 2-Chloro-3'-fluoro-4'-methylbenzophenone, are expected to modulate the efficiency of these processes. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the energy of the n-π* and π-π* transitions, which in turn affects the photophysical properties and the reactivity of the triplet state. The methyl group, being electron-donating, can also subtly alter the electronic landscape of the molecule. Research in this area would focus on quantifying these effects on the quantum yield of radical formation and the kinetics of the photoreduction process.

Table 1: Representative Photochemical Data for Substituted Benzophenones

CompoundTriplet Energy (kcal/mol)Quantum Yield of Photoreduction (in isopropanol)
Benzophenone690.9-1.0
4-Chlorobenzophenone68~0.9
4-Methylbenzophenone68.5~1.0

Note: Data for this compound is not available in the cited literature; this table provides data for related compounds to illustrate general trends.

Application in Organic Light-Emitting Diodes (OLEDs) Research

The field of organic electronics has seen exponential growth, with OLEDs at the forefront of display and lighting technology. nih.gov The performance of an OLED is critically dependent on the organic materials used in its various layers. Benzophenone derivatives have emerged as promising candidates for use in OLEDs, both as host materials and as emitters, particularly in the context of Thermally Activated Delayed Fluorescence (TADF). researchgate.netmdpi.com

In an OLED, the emissive layer (EML) is where electron-hole recombination occurs, leading to the generation of light. This layer often consists of a host material doped with a small amount of an emissive guest (emitter). The host material serves to transport charge carriers and to provide a suitable energetic environment for the emitter. Benzophenone-based compounds are being investigated as host materials due to their high triplet energies, which is crucial for efficiently confining the triplet excitons on the guest phosphorescent or TADF emitter, preventing energy loss. nih.gov

As emitters, benzophenone derivatives can be designed to exhibit specific emission colors and high quantum efficiencies. mdpi.com The twisted structure of many benzophenone derivatives can help to reduce intermolecular interactions and self-quenching effects, leading to improved performance in the solid state. preprints.org The substitution pattern on this compound would be expected to influence its electronic properties, such as the HOMO and LUMO energy levels, which are critical for charge injection and transport, as well as the emission wavelength.

One of the most significant challenges in OLED technology is harvesting the 75% of excitons that are formed in the non-emissive triplet state. TADF materials offer a solution to this problem by enabling the conversion of these triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.govnih.gov For efficient RISC to occur, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be very small.

Benzophenone is a well-known phosphor with a high efficiency of intersystem crossing. researchgate.net By functionalizing the benzophenone core with electron-donating groups, it is possible to create molecules with a significant charge-transfer character in their excited state. This charge-transfer state often leads to a small ΔEST, making such molecules suitable for TADF applications. acs.org The chloro and fluoro substituents on this compound act as electron-withdrawing groups, while the methyl group is electron-donating. This "push-pull" electronic structure could potentially lead to a small ΔEST, making it a candidate for investigation as a TADF emitter.

Table 2: Properties of Selected Benzophenone-Based TADF Emitters

EmitterΔEST (eV)Photoluminescence Quantum Yield (%)Emission Color
DMAC-BP0.0885Blue
Px2BP0.1194Green
Cz2BP0.2365Blue

Note: This table presents data for known benzophenone-based TADF emitters to illustrate the range of properties achievable. Specific data for this compound is not available.

Intermediates in Advanced Organic Synthetic Sequences

Beyond its applications in materials science, the benzophenone scaffold is a valuable building block in organic synthesis. Its carbonyl group and two aromatic rings provide multiple sites for functionalization, making it a versatile intermediate for the construction of more complex molecules. chemicalbook.com

Substituted benzophenones like this compound can serve as key intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other functional materials. nih.gov The carbonyl group can undergo a variety of transformations, such as reduction to an alcohol, conversion to an imine, or participation in Wittig-type reactions. The aromatic rings can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions.

The presence of the chloro, fluoro, and methyl groups on this compound provides specific handles for regioselective transformations. For instance, the chlorine and fluorine atoms can be displaced by nucleophiles under certain conditions, or they can direct further electrophilic substitution to specific positions on the aromatic rings. The methyl group can be oxidized to a carboxylic acid or halogenated to introduce further functionality. The strategic use of these transformations allows chemists to build up molecular complexity in a controlled manner, making this benzophenone derivative a potentially valuable intermediate in multi-step synthetic sequences.

Table 3: Common Chemical Transformations of the Benzophenone Scaffold

Reaction TypeReagentsProduct
ReductionNaBH₄ or LiAlH₄Diphenylmethanol derivative
Grignard ReactionR-MgBrTertiary alcohol
Wittig ReactionPh₃P=CHRAlkene
Reductive AminationNH₂R, NaBH₃CNAmine
Friedel-Crafts AcylationRCOCl, AlCl₃Acylated benzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.